Inertness in Peroxide-Mediated Protein Damage vs. Cr(salen) and Cr(EDTA)
Unlike the carcinogenic Cr(VI) and other Cr(III) complexes, [Cr(en)₃]Cl₃ shows a complete absence of peroxide-catalyzed protein degradation. In a direct assay with bovine serum albumin (BSA) and H₂O₂, the Cr(salen)(H₂O)₂⁺ and Cr(EDTA)(H₂O)⁻ complexes caused significant protein damage, while [Cr(en)₃]³⁺ did not cause any damage. This functional inertness is corroborated by a lower binding affinity to the protein, with a binding constant (Kb) an order of magnitude lower than the damaging Cr(salen) complex [1].
| Evidence Dimension | Protein Binding Constant (Kb) and Peroxide-Induced Damage |
|---|---|
| Target Compound Data | Kb = 3.1 ± 0.2 × 10² M⁻¹; No protein damage observed |
| Comparator Or Baseline | Cr(salen)(H₂O)₂⁺: Kb = 7.6 ± 0.4 × 10³ M⁻¹, causes protein degradation. Cr(EDTA)(H₂O)⁻: Kb = 1.8 ± 0.2 × 10² M⁻¹, causes protein degradation. |
| Quantified Difference | [Cr(en)₃]³⁺ binding affinity is 24.5 times lower than Cr(salen) and does not induce protein degradation, a qualitative but critical functional difference. |
| Conditions | In vitro interaction with bovine serum albumin (BSA) and hydrogen peroxide (H₂O₂) at physiological conditions. |
Why This Matters
For researchers studying chromium's biological role or toxicity, using [Cr(en)₃]³⁺ provides an essential negative control that is biochemically inert, unlike other Cr(III) complexes that introduce confounding oxidative damage.
- [1] Shrivastava, H. Y., et al. (2000). Protein degradation by peroxide catalyzed by chromium (III): role of coordinated ligand. Biochemical and Biophysical Research Communications, 270(3), 749-754. View Source
